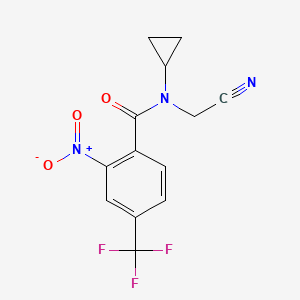

![molecular formula C18H15N3O4 B2928466 4-oxo-4-[2-(3-oxo-4H-quinoxalin-2-yl)anilino]butanoic acid CAS No. 871908-24-6](/img/structure/B2928466.png)

4-oxo-4-[2-(3-oxo-4H-quinoxalin-2-yl)anilino]butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

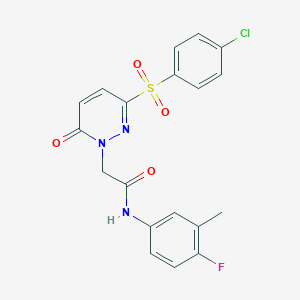

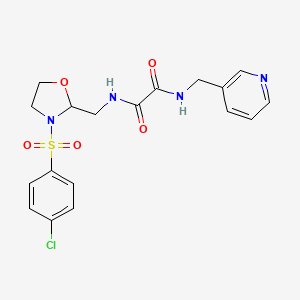

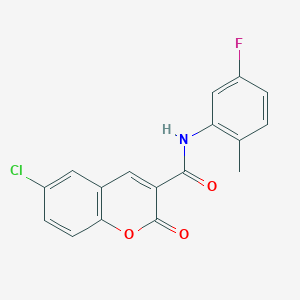

“4-oxo-4-[2-(3-oxo-4H-quinoxalin-2-yl)anilino]butanoic acid” is a chemical compound that falls under the category of quinoxaline derivatives . Quinoxaline derivatives are known for their diverse pharmacological and biological properties . They show diverse pharmacological activities and are synthesized via many different methods of synthetic strategies .

Synthesis Analysis

The synthesis of quinoxaline derivatives involves various methods and synthetic strategies . These include the cyclization of o-phenylenediamine with glyoxal, oxidation of aromatic diamines with many organic materials, and condensation of aromatic diamines and dicarbonyl derivatives . The synthesis of “4-oxo-4-[2-(3-oxo-4H-quinoxalin-2-yl)anilino]butanoic acid” would likely involve similar strategies.Molecular Structure Analysis

The molecular structure of “4-oxo-4-[2-(3-oxo-4H-quinoxalin-2-yl)anilino]butanoic acid” would be determined by techniques such as NMR spectroscopy . The exact structure would depend on the specific substituents and their positions in the molecule.Chemical Reactions Analysis

Quinoxaline derivatives can undergo a variety of chemical reactions, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitution reactions . The specific reactions that “4-oxo-4-[2-(3-oxo-4H-quinoxalin-2-yl)anilino]butanoic acid” can undergo would depend on its specific structure and the conditions under which it is reacted.Physical And Chemical Properties Analysis

The physical and chemical properties of “4-oxo-4-[2-(3-oxo-4H-quinoxalin-2-yl)anilino]butanoic acid” would be determined by its specific structure. These properties could include its melting point, solubility, stability, and reactivity .Aplicaciones Científicas De Investigación

Pharmaceutical Drug Development

Quinazolines and quinoxalines, which are part of the compound’s structure, are known for their wide pharmaceutical applications. They are frequently used in U.S. FDA-approved drugs due to their therapeutic properties . For instance, anticancer drugs like erlotinib and antihypertensive medications such as prazosin contain quinazoline structures. The compound could be a precursor or an intermediate in the synthesis of similar drugs, potentially contributing to the development of new treatments for various diseases.

Antiviral Research

The quinoxalin-2-yl moiety is recognized for its potential antiviral properties. Research into compounds with this structure could lead to the discovery of new antiviral agents. Given the ongoing need for effective treatments against a range of viral infections, this compound could play a crucial role in the synthesis of novel antiviral drugs .

Anti-inflammatory Applications

Compounds containing the quinoxalin-2-yl group have demonstrated anti-inflammatory activities in several studies. This suggests that our compound could be used in the development of new anti-inflammatory medications, which could be beneficial for treating conditions like arthritis, asthma, and other inflammatory diseases .

Chemical Synthesis and Catalysis

The presence of multiple functional groups in the compound makes it a candidate for use in chemical synthesis and catalysis. It could act as a building block for synthesizing more complex molecules or as a catalyst in various chemical reactions, potentially leading to more efficient and environmentally friendly processes .

Direcciones Futuras

Future research on “4-oxo-4-[2-(3-oxo-4H-quinoxalin-2-yl)anilino]butanoic acid” could involve further exploration of its synthesis, properties, and biological activities. This could include developing more efficient synthesis methods, investigating its mechanism of action, and exploring its potential applications in medicine and other fields .

Mecanismo De Acción

Target of Action

The compound “4-oxo-4-[2-(3-oxo-4H-quinoxalin-2-yl)anilino]butanoic acid” is a type of PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The compound interacts with its targets through the formation of an intramolecular hydrogen bond . This interaction leads to changes in the target protein’s structure, resulting in its degradation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By selectively targeting proteins for degradation, this compound can influence various downstream effects depending on the specific role of the target protein.

Result of Action

The result of the compound’s action is the selective degradation of its target proteins . This can lead to various molecular and cellular effects, depending on the specific roles of the degraded proteins.

Propiedades

IUPAC Name |

4-oxo-4-[2-(3-oxo-4H-quinoxalin-2-yl)anilino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O4/c22-15(9-10-16(23)24)19-12-6-2-1-5-11(12)17-18(25)21-14-8-4-3-7-13(14)20-17/h1-8H,9-10H2,(H,19,22)(H,21,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNHHKOOINGXRDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3NC2=O)NC(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Oxo-4-((2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)amino)butanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2928383.png)

![5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2928395.png)

![N-benzyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2928397.png)

![N-[2-[3-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide](/img/structure/B2928404.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-(7-methyl[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2928406.png)